molecular formula C10H16N2O B1484027 (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol CAS No. 2090318-76-4

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No. B1484027
CAS RN: 2090318-76-4
M. Wt: 180.25 g/mol
InChI Key: UMKCSVCUGVWAPU-UHFFFAOYSA-N
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Description

“(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has been of great interest due to its wide variety of biological properties .


Synthesis Analysis

Indazoles can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole derivatives have been synthesized and screened for their in vivo anti-inflammatory potential in different experimental models .

Scientific Research Applications

Synthesis and Functionalization

  • Chemical Transformations : A study by Sobenina et al. (2011) demonstrates the conversion of 4,5,6,7-tetrahydroindole to functionalized compounds through reactions with dichlorodicyanobenzoquinone (DDQ) in methanol, showcasing a method to obtain furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences. This illustrates the potential for synthesizing complex molecular architectures from indazole-related precursors (Sobenina et al., 2011).

  • Novel Compound Synthesis : Research by Ardakani et al. (1984) on the thermal and photolytic decomposition of o-azidobenzoic acid and its derivatives led to the production of 1H- and 2H-indazoles, showcasing a method for generating indazole derivatives, which could potentially include compounds similar to the one of interest (Ardakani et al., 1984).

Catalysis and Chemical Reactions

  • Catalytic Applications : Ghorbanloo and Alamooti (2017) described the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This indicates the use of related chemical structures in catalysis, potentially relevant to transformations involving indazole derivatives (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

  • Antimicrobial Screening : Ghelani et al. (2017) explored the design, synthesis, characterization, and antimicrobial screening of novel indazole bearing oxadiazole derivatives. Although the specific compound of interest is not mentioned, the research highlights the antimicrobial potential of indazole-related structures (Ghelani et al., 2017).

Future Directions

Indazole and its derivatives have a wide variety of medicinal applications. It’s expected that the medicinal properties of indazole will be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-12-10(7-13)8-5-3-4-6-9(8)11-12/h13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKCSVCUGVWAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 2
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 3
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 4
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 5
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 6
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

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